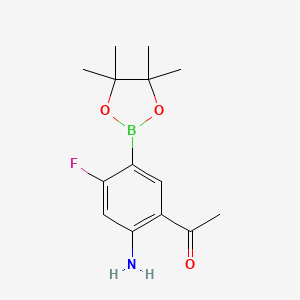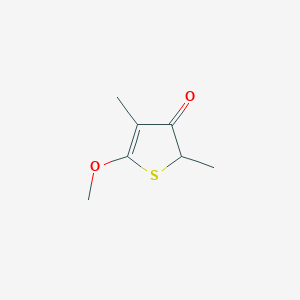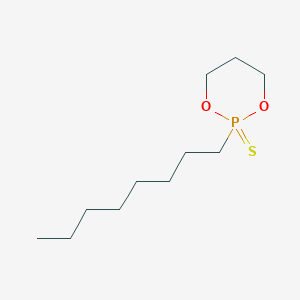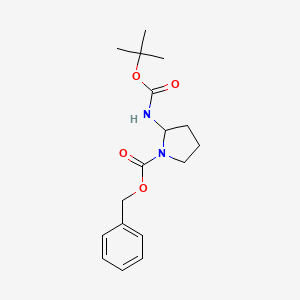
3-Methylpentanoic acid;naphthalen-1-ylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylpentanoic acid;naphthalen-1-ylmethanamine typically involves the following steps:
Preparation of 3-Methylpentanoic acid: This can be synthesized through the oxidation of 3-methylpentanol using oxidizing agents such as potassium permanganate or chromium trioxide.
Preparation of naphthalen-1-ylmethanamine: This involves the reduction of naphthalen-1-ylmethanone using reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reaction: The final step involves the coupling of 3-Methylpentanoic acid with naphthalen-1-ylmethanamine under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methylpentanoic acid;naphthalen-1-ylmethanamine undergoes various types of chemical reactions, including:
Oxidation: The methyl group in 3-Methylpentanoic acid can be oxidized to form carboxylic acids.
Reduction: The aromatic ring in naphthalen-1-ylmethanamine can be reduced to form dihydronaphthalene derivatives.
Substitution: The amine group in naphthalen-1-ylmethanamine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Carboxylic acids.
Reduction: Dihydronaphthalene derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
3-Methylpentanoic acid;naphthalen-1-ylmethanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methylpentanoic acid;naphthalen-1-ylmethanamine involves its interaction with specific molecular targets and pathways. The amine group in naphthalen-1-ylmethanamine can form hydrogen bonds and ionic interactions with biological molecules, while the carboxylic acid group in 3-Methylpentanoic acid can participate in acid-base reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Methylpentanoic acid: A methyl-branched fatty acid with similar chemical properties.
Naphthalen-1-ylmethanamine: An aromatic amine with similar structural features.
Uniqueness
3-Methylpentanoic acid;naphthalen-1-ylmethanamine is unique due to the combination of a methyl-branched fatty acid and an aromatic amine in a single molecule. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
675103-87-4 |
|---|---|
Molecular Formula |
C17H23NO2 |
Molecular Weight |
273.37 g/mol |
IUPAC Name |
3-methylpentanoic acid;naphthalen-1-ylmethanamine |
InChI |
InChI=1S/C11H11N.C6H12O2/c12-8-10-6-3-5-9-4-1-2-7-11(9)10;1-3-5(2)4-6(7)8/h1-7H,8,12H2;5H,3-4H2,1-2H3,(H,7,8) |
InChI Key |
DKCPRVFXJGZUNR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(=O)O.C1=CC=C2C(=C1)C=CC=C2CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


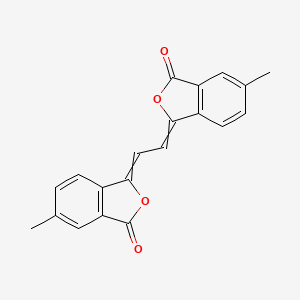
![3-(3-{[3-(Trimethoxysilyl)propyl]sulfanyl}propyl)oxolane-2,5-dione](/img/structure/B12520621.png)

![2-Bromo-N-[(2-methoxynaphthalen-1-yl)methyl]acetamide](/img/structure/B12520634.png)
![1-Propanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl-](/img/structure/B12520638.png)
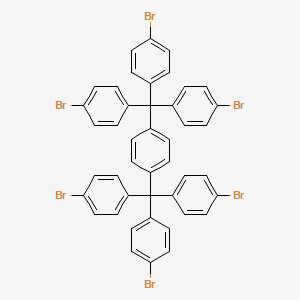
![(4R)-4-benzyl-3-[(2R)-2-methyloctanoyl]-1,3-oxazolidin-2-one](/img/structure/B12520659.png)
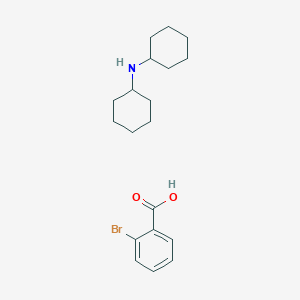
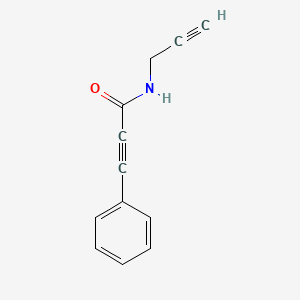
![1-(2-Hydroxyphenyl)-3-[5-(pyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]prop-2-en-1-one](/img/structure/B12520672.png)
